molecular formula C23H18ClF3N2 B15075627 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride CAS No. 200933-15-9

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride

Cat. No.: B15075627
CAS No.: 200933-15-9
M. Wt: 414.8 g/mol
InChI Key: DNQJQJGCVRZCJI-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a trifluoromethyl group attached to a trityl moiety, which is further connected to an imidazole ring. The hydrochloride salt form enhances its solubility in water and other polar solvents, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride involves several steps, starting with the preparation of the imidazole ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethylating agents. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, nickel). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its effects through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Lacks the trifluoromethyl and trityl groups, resulting in different chemical and biological properties.

    2-Phenylimidazole: Contains a phenyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    4,5-Diphenylimidazole:

The presence of the trifluoromethyl and trityl groups in this compound makes it unique, providing enhanced stability, lipophilicity, and reactivity compared to other imidazole derivatives .

Biological Activity

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group and the imidazole ring. These components enhance the compound's binding affinity to various molecular targets, including enzymes and receptors. The trifluoromethyl group can improve the compound's lipophilicity and metabolic stability, while the imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can modulate enzymatic activities or receptor interactions .

Enzyme Inhibition

Research indicates that compounds with imidazole moieties can inhibit specific enzymes, such as protein farnesyltransferase. For instance, analogs of imidazole have shown potent inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. The binding interactions between these compounds and their targets have been elucidated through structural studies, revealing critical contacts that facilitate enzyme inhibition .

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. For example, certain imidazole-based complexes have demonstrated significant cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutic agents like cisplatin. In particular, compounds with modifications at the imidazole nitrogen atom have shown promising results in inducing apoptosis in cancer cells through mechanisms that may involve p53 pathways and mitochondrial targeting .

Antibacterial Properties

The antibacterial potential of imidazole derivatives has also been explored. Studies on related compounds have indicated that structural features such as electron-withdrawing groups and specific aryl substitutions are crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that this compound may possess similar antibacterial properties, warranting further investigation .

Case Study 1: Antiparasitic Activity

In a study examining the efficacy of imidazole derivatives against T. cruzi, researchers found that modifications to the imidazole structure significantly impacted potency. The compound this compound was evaluated alongside other analogs, with results indicating a favorable profile for inhibiting parasite growth in vitro. The study highlighted the importance of structural optimization in enhancing biological activity against parasitic infections .

Case Study 2: Cancer Cell Line Testing

A comprehensive study assessed various imidazole-based compounds for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer). Results showed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, indicating a potential for developing new cancer therapies based on this structural class .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 Values (µM)
1-(3-(Trifluoromethyl)trityl)imidazole HClAntiparasitic, anticancerTBD
TipifarnibInhibitor of protein farnesyltransferase~10 (against T. cruzi)
Imidazole Complex II1Cytotoxic against DLD-1 and MCF-7 cell lines57.4 (DLD-1), 79.9 (MCF-7)
TrifluorothymidineAntiviral and antitumorTBD

Properties

CAS No.

200933-15-9

Molecular Formula

C23H18ClF3N2

Molecular Weight

414.8 g/mol

IUPAC Name

1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]imidazole;hydrochloride

InChI

InChI=1S/C23H17F3N2.ClH/c24-23(25,26)21-13-7-12-20(16-21)22(28-15-14-27-17-28,18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-17H;1H

InChI Key

DNQJQJGCVRZCJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4.Cl

Origin of Product

United States

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